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Compound of Interest

Compound Name: 3-Chloro-n-methylpropanamide

Cat. No.: B1595146

An In-depth Technical Guide to 3-Chloro-N-methylpropanamide: Synthesis, Reactivity, and
Applications

Abstract

3-Chloro-N-methylpropanamide is a bifunctional chemical compound of significant interest to
the research and drug development sectors. Featuring both a reactive alkyl chloride and a
stable secondary amide, it serves as a versatile building block in organic synthesis. This guide
provides a comprehensive technical overview of its chemical identity, established synthetic
methodologies, mechanistic details, and key applications. We delve into its reactivity profile,
analytical characterization techniques, and essential safety protocols. This document is
intended for researchers, chemists, and drug development professionals seeking to leverage
the unique properties of this intermediate for the synthesis of more complex molecular
architectures.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is foundational for its effective
application in research and development.

Nomenclature and Identifiers

3-Chloro-N-methylpropanamide is the officially recognized IUPAC name for this
compound[1]. Its identity is further defined by a set of universally accepted chemical identifiers,
which are summarized below.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1595146?utm_src=pdf-interest
https://www.benchchem.com/product/b1595146?utm_src=pdf-body
https://www.benchchem.com/product/b1595146?utm_src=pdf-body
https://www.benchchem.com/product/b1595146?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-N-methylpropanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Identifier Value Source
IUPAC Name 3-chloro-N-methylpropanamide  [1]

CAS Number 41789-28-0 [11[21[3][4]
Molecular Formula C4HsCINO [1112][3]
Molecular Weight 121.57 g/mol [11121[3]
Canonical SMILES CNC(=0)CcCcClI [1][5]

UZWXYEHTFDWCIS-

InChliKey [1][2]
UHFFFAOYSA-N
3-Chloro-N-

Synonyms methylpropionamide, N- [1]

Methyl-3-chloropropionamide

Physicochemical Properties

The compound's physical and chemical characteristics influence its behavior in various

solvents and reaction conditions.

Property Value Source
XLogP3 0.1 [1][2]
Polar Surface Area (PSA) 29.1 A2 [1][2]
Physical Form Solid

Purity (Typical) >95-98% [6]

Synthesis and Mechanistic Insights

The synthesis of 3-Chloro-N-methylpropanamide is most efficiently achieved through

nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. The choice of

starting materials is critical for maximizing yield and purity.

Primary Synthetic Route: Acylation of Methylamine
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The most direct and widely utilized method for synthesizing 3-Chloro-N-methylpropanamide
is the reaction between 3-chloropropanoyl chloride and methylamine.[7]

Causality of Reagent Selection:

¢ 3-Chloropropanoyl Chloride: As an acyl chloride, it is a highly reactive carboxylic acid
derivative. The electron-withdrawing nature of the chlorine atom on the carbonyl group
makes the carbonyl carbon exceptionally electrophilic and thus highly susceptible to
nucleophilic attack. This high reactivity ensures the reaction proceeds efficiently, often at low
temperatures, to produce good yields.[7]

o Methylamine: This primary amine acts as the nucleophile. Its nitrogen atom attacks the
electrophilic carbonyl carbon of the acyl chloride.[7]

e Base: The reaction produces hydrochloric acid (HCI) as a byproduct. A base is required to
neutralize this acid, preventing it from protonating the methylamine reactant and rendering it
non-nucleophilic. Often, a slight excess of methylamine itself serves this purpose, or a non-
nucleophilic tertiary amine like triethylamine can be added.[7]

The reaction mechanism proceeds via a classic nucleophilic acyl substitution pathway,
involving the formation of a transient tetrahedral intermediate.[7]

Mechanism of Nucleophilic Acyl Substitution.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating workflow, incorporating purification and characterization to
ensure the integrity of the final product.

Materials:

e 3-Chloropropanoyl chloride

e Methylamine (e.g., 40% solution in water or as a gas)
e Triethylamine (optional, as base)

e Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Silica gel for chromatography

Hexanes/Ethyl Acetate solvent system

Workflow:

General Synthetic Workflow Diagram.

Procedure:

Reaction Setup: Dissolve 3-chloropropanoyl chloride in a suitable anhydrous solvent (e.g.,
dichloromethane) in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

Nucleophilic Addition: Slowly add methylamine solution (or bubble methylamine gas) to the
stirred solution. If using an alternative base like triethylamine, it should be added to the initial
solution before the amine. The slow addition is crucial to control the exothermic reaction.

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room
temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Quenching: Once the reaction is complete, carefully quench by adding water or a saturated
solution of sodium bicarbonate to neutralize any remaining acid chloride and the HCI
byproduct.

Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer
sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate
or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary
evaporator to yield the crude product.
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« Purification: Purify the crude material via flash column chromatography on silica gel, using

an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure

3-Chloro-N-methylpropanamide.[7]

Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Chloro-N-methylpropanamide stems from its bifunctional nature,

possessing two distinct reactive sites.[7]

e The Amide Group: A robust and generally unreactive functional group that can direct
reactions and influence the molecule's physical properties.

e The Alkyl Chloride: The terminal chlorine atom is a good leaving group, making the C3
carbon an electrophilic center susceptible to nucleophilic substitution (Sn2) reactions.

This duality allows for the selective modification of the molecule, making it a valuable
intermediate for building more complex structures, particularly in the synthesis of
pharmaceuticals and agrochemicals.[7][8] The chlorine atom serves as a handle that can be
displaced by a wide variety of nucleophiles.

Role as a Versatile Synthetic Intermediate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the
synthesized compound.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Expected to show distinct signals for the N-methyl protons (a doublet coupled to
the N-H proton), the N-H proton (a broad quartet), and two methylene groups (-CHz-),
appearing as triplets due to coupling with each other.

o 183C NMR: Will show four unique carbon signals corresponding to the methyl, the two
methylene, and the carbonyl carbons.

« Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretch

(~3300 cm~1), C=0 (amide | band, ~1640 cm~1), and N-H bend (amide Il band, ~1550 cm™1).
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o Mass Spectrometry (MS): This technique is used to confirm the molecular weight.[7] High-
resolution mass spectrometry (HRMS) can determine the exact mass, which validates the
elemental composition.[7] The presence of a chlorine atom will result in a characteristic M+2
isotopic peak with an intensity approximately one-third that of the molecular ion peak.

Adduct Predicted m/z
[M+H]* 122.03672
[M+Na]* 144.01866
[M+NHa]*+ 139.06326

Table data sourced from PubChemLite.[5]

Safety, Handling, and Storage

Proper handling of 3-Chloro-N-methylpropanamide is crucial due to its potential hazards.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System
(GHS).

Hazard Class GHS Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed [1][2]
) o Causes serious eye

Serious Eye Irritation H319 S [1][2]119]
Irritation

Skin Irritation H315 Causes skin irritation

Specific Target Organ H335 May cause respiratory

Toxicity irritation

Recommended Handling Procedures

» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.[2]
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o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
safety glasses or goggles.[1][2]

» Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat,
drink, or smoke in the work area.[2]

Storage and Disposal

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10]

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations at an approved waste disposal plant.[2]

Conclusion

3-Chloro-N-methylpropanamide is a valuable and versatile chemical intermediate. Its
straightforward synthesis, combined with the dual reactivity afforded by the stable amide and
the displaceable chlorine atom, makes it an important tool for synthetic chemists. Its utility is
particularly pronounced in the construction of molecules for pharmaceutical and agrochemical
research, where the introduction of nitrogen-containing fragments is a common strategy. A
thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is
essential for its safe and effective use in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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